molecular formula C18H20ClNO3 B250410 2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide

Cat. No.: B250410
M. Wt: 333.8 g/mol
InChI Key: AZCLBOVKVXISPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was developed in the late 1990s. It is mainly used for the treatment of various types of arthritis, acute pain, and menstrual cramps. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins, a type of lipid mediator involved in inflammation.

Mechanism of Action

2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide selectively inhibits COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, celecoxib reduces the production of prostaglandins, which are involved in inflammation and pain. This compound does not inhibit COX-1, which is an enzyme that is involved in the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces pain and inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This compound also reduces fever by inhibiting the production of prostaglandins that regulate body temperature. This compound has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs, which is attributed to its selective inhibition of COX-2.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide is a useful tool for studying the role of COX-2 in various biological processes and diseases. Its selective inhibition of COX-2 allows for the investigation of the specific effects of COX-2 inhibition, without affecting the functions of COX-1. However, the use of celecoxib in lab experiments is limited by its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on celecoxib. One area of interest is the development of more potent and selective COX-2 inhibitors for the treatment of various diseases. Another area of interest is the investigation of the potential therapeutic applications of celecoxib in combination with other drugs or therapies. Additionally, the role of COX-2 in various biological processes and diseases is still not fully understood, and further research is needed to elucidate its functions.

Synthesis Methods

2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide can be synthesized by a series of chemical reactions, starting from 4-bromo-2-chlorobenzene. The first step involves the conversion of 4-bromo-2-chlorobenzene to 4-bromo-2-nitrobenzene by nitration. The second step is the reduction of 4-bromo-2-nitrobenzene to 4-chloro-2-aminobenzene by hydrogenation. The third step is the conversion of 4-chloro-2-aminobenzene to 4-chloro-2-(4-ethoxyphenyl)aniline by a reaction with 4-ethoxyaniline. The fourth step is the conversion of 4-chloro-2-(4-ethoxyphenyl)aniline to this compound by a reaction with acetic anhydride and sodium acetate.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to have anti-tumor effects by inhibiting COX-2, which is overexpressed in many types of cancer cells. This compound has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, celecoxib has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C18H20ClNO3/c1-2-22-11-12-23-17-9-7-16(8-10-17)20-18(21)13-14-3-5-15(19)6-4-14/h3-10H,2,11-13H2,1H3,(H,20,21)

InChI Key

AZCLBOVKVXISPB-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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